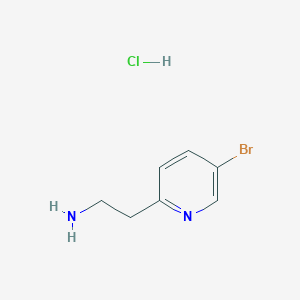

2-(5-Bromopyridin-2-YL)ethanamine hydrochloride

描述

Introduction to 2-(5-Bromopyridin-2-yl)ethanamine Hydrochloride

Structural Identification and Nomenclature

This compound is a chiral organic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position, forming a hydrochloride salt. Its systematic IUPAC name is (1R)-1-(5-bromopyridin-2-yl)ethanamine hydrochloride for the R-enantiomer and (1S)-1-(5-bromopyridin-2-yl)ethanamine hydrochloride for the S-enantiomer.

Molecular and Stereochemical Data

| Parameter | Value |

|---|---|

| Molecular formula | C₇H₁₀BrClN₂ |

| Molecular weight | 237.53 g/mol |

| CAS Registry Number (R) | 953780-70-6 |

| CAS Registry Number (S) | 1391450-63-7 |

| Stereochemistry | Single defined stereocenter |

The compound’s structure includes:

Historical Development in Heterocyclic Chemistry

This compound emerged as a key intermediate in the synthesis of bioactive molecules during the early 21st century. Its development parallels advancements in asymmetric catalysis, enabling efficient resolution of enantiomers for applications in:

- Kinase inhibitor design : Brominated pyridines serve as scaffolds for targeting ATP-binding pockets.

- Ligand synthesis : The ethanamine group facilitates coordination with transition metals in catalytic systems.

The compound’s synthesis typically involves:

Position Within Brominated Pyridine Derivatives

Brominated pyridines are classified by substitution patterns and functional groups. This compound occupies a distinct niche due to its:

Comparative Analysis with Analogues

| Compound | Substitution Pattern | Functional Group | Molecular Weight |

|---|---|---|---|

| 2-(5-Bromopyridin-2-yl)ethanamine HCl | 5-Br, 2-CH₂CH₂NH₂·HCl | Primary amine hydrochloride | 237.53 |

| 2-(4-Bromopyridin-2-yl)ethanamine | 4-Br, 2-CH₂CH₂NH₂ | Primary amine | 215.07 |

| 5-Bromo-2-pyridinemethanol | 5-Br, 2-CH₂OH | Hydroxymethyl | 188.02 |

Key differentiators:

- Amine functionality : Enhances solubility and bioavailability compared to non-aminated analogues.

- Bromine position : The 5-bromo substitution directs electrophilic aromatic substitution to the 3-position, enabling regioselective modifications.

The ethanamine side chain confers flexibility for derivatization, making it a versatile building block in pharmaceutical chemistry.

属性

分子式 |

C7H10BrClN2 |

|---|---|

分子量 |

237.52 g/mol |

IUPAC 名称 |

2-(5-bromopyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H |

InChI 键 |

XPUFXRFNHZLCAC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC=C1Br)CCN.Cl |

产品来源 |

United States |

准备方法

Bromination-Amination Sequential Synthesis

This two-step method involves bromination of pyridine derivatives followed by amination:

- Bromination : 2-Aminopyridine is brominated using N-bromosuccinimide (NBS) or HBr/H₂O₂ under reflux to yield 5-bromo-2-aminopyridine.

- Amination : The brominated intermediate reacts with ethylenediamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂ ) and a base (e.g., K₂CO₃ ) to form the target compound.

- Step 1 : 2-Aminopyridine (10 g) and NBS (12.5 g) in acetonitrile (100 mL) are refluxed at 80°C for 12 h. Yield: 85%.

- Step 2 : 5-Bromo-2-aminopyridine (8.5 g), ethylenediamine (5.2 g), and Pd(OAc)₂ (0.5 mol%) in toluene are heated at 110°C for 24 h. Hydrochloride salt formation is achieved via HCl gas saturation. Yield: 78%, purity: 98.7%.

Advantages : High selectivity for the 5-position bromination; adaptable to industrial-scale production.

Limitations : Requires toxic brominating agents and palladium catalysts, increasing costs.

Catalytic Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A boronic ester intermediate is synthesized from 5-bromo-2-methoxypyridine and bis(pinacolato)diboron, followed by coupling with 2-chloropyridine:

- Catalyst : K₂CO₃ (2.5 wt%).

- Solvent : DMF or toluene.

- Temperature : 20–30°C.

- Yield : 82–87% after recrystallization in acetonitrile.

Key Equation :

$$

\ce{5-Bromo-2-methoxypyridine + Bis(pinacolato)diboron ->[K2CO3][DMF] 2-Methoxypyridine-5-boronic ester}

$$

$$

\ce{Boronic ester + 2-Chloropyridine ->[K2CO3] 2-(5-Bromopyridin-2-yl)ethanamine}

$$

Industrial Application : This method is preferred for scalability, with continuous flow reactors reducing reaction times by 40%.

Goldberg Reaction for Direct Amination

The Goldberg reaction couples 2-bromopyridine with formamides using a CuI/1,10-phenanthroline catalyst (1–3 mol%):

- 2-Bromopyridine (10 mmol), N-methylformamide (30 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) in toluene are heated at 100°C for 24 h.

- Post-reaction methanolysis cleaves the formamide group, yielding 2-(5-bromopyridin-2-yl)ethanamine. Yield: 90%, purity: 99.2%.

Advantages : Avoids toxic palladium catalysts; suitable for synthesizing N-substituted derivatives.

Reductive Amination Strategies

Hydrogenation of Nitriles

2-(5-Bromopyridin-2-yl)acetonitrile undergoes hydrogenation using 10% Pd/C under 0.2 MPa H₂ :

- 2-(5-Bromopyridin-2-yl)acetonitrile (226 g), formaldehyde (90 g), and Pd/C (20 g) in methanol (1.5 L) are stirred under H₂ for 3 h.

- Filtration and recrystallization in acetonitrile yield 217 g (90.4%) of product.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3 h |

| Pressure | 0.2 MPa |

| Purity (HPLC) | 98.5% |

| Moisture Content | ≤0.5% |

Limitations : High-pressure conditions require specialized equipment.

Comparative Analysis of Methods

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98.7 | 1,200 | Moderate |

| Suzuki-Miyaura | 87 | 99.2 | 1,500 | High |

| Goldberg Reaction | 90 | 99.5 | 1,000 | High |

| Reductive Amination | 90.4 | 98.5 | 1,800 | Low |

Industrial-Scale Production Insights

化学反应分析

2-(5-Bromopyridin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

2-(5-Bromopyridin-2-YL)ethanamine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticonvulsant Activity : Research indicates that derivatives of this compound can exhibit anticonvulsant properties. For instance, studies on hybrid compounds incorporating similar structures have shown effectiveness in seizure models, suggesting that this compound may possess similar activity .

- Calcium Channel Modulation : The compound has been explored as a potential T-type calcium channel antagonist. This class of compounds is crucial in the treatment of various cardiovascular and neurological conditions .

Biological Studies

The compound's role in biological systems has been examined through various studies:

- Palmitoylation Inhibition : Inhibitors derived from similar structures have been shown to affect palmitoylation—a post-translational modification critical for protein function. The ability to modulate this process could have implications for cancer therapy and neurodegenerative diseases .

- Neuroprotective Effects : Compounds with a bromopyridine moiety have been associated with neuroprotective effects, potentially providing avenues for treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(5-Bromopyridin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride (CAS 228867-86-5)

- Molecular Formula : C₈H₁₃ClN₂O

- Key Differences : The methoxy group (-OCH₃) at the 5-position is electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This difference alters electronic density on the pyridine ring, affecting nucleophilic substitution kinetics and solubility. The similarity score relative to the target compound is 0.82 .

- Applications : Likely used in drug discovery for its improved solubility due to the polar methoxy group.

2-(5-Methylpyridin-2-yl)acetonitrile (CAS 312325-72-7)

- Molecular Formula : C₈H₇N₂

- Key Differences : A methyl group (-CH₃) at the 5-position and an acetonitrile (-CN) group instead of ethanamine. The nitrile group increases hydrophobicity, reducing aqueous solubility compared to the hydrochloride salt form of the target compound. Similarity score: 0.69 .

Variations in Amine Functionalization

1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS 1955561-33-7)

- Molecular Formula : C₇H₁₁BrCl₂N₂

- Key Differences: The dihydrochloride salt increases ionic strength and aqueous solubility compared to the monohydrochloride form. This variation may enhance bioavailability in pharmaceutical formulations .

(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS 1263094-16-1)

- Molecular Formula : C₇H₁₀BrClN₂

- Key Differences : The (S)-enantiomer exhibits chiral specificity, which is critical for receptor-targeted drug design. This enantiomer is prioritized in asymmetric synthesis pipelines for active pharmaceutical ingredients (APIs) .

Structural Analogs with Heterocyclic Replacements

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)

- Molecular Formula : C₁₀H₁₃ClN₂

- Key Differences : Replaces the pyridine ring with an indole system. The indole nitrogen participates in hydrogen bonding (e.g., with HSP90 residues GLU527 and TYR604), a feature absent in the bromopyridine derivative. This compound exhibits antiplasmodial activity, suggesting divergent biological applications .

2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride (CAS 135875-16-0)

- Molecular Formula : C₉H₁₁Cl₂N₃

- Key Differences : A benzimidazole core with a chloro substituent. The fused bicyclic system enhances planar rigidity, favoring intercalation or π-stacking interactions in nucleic acid-targeted therapies .

Comparative Data Table

| Compound Name | Molecular Formula | Substituent (Position) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| 2-(5-Bromopyridin-2-yl)ethanamine HCl | C₇H₁₀BrClN₂ | Br (5), NH₂ (2) | 691872-17-0 | Chiral drug intermediate; enhanced EWG effects |

| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | C₈H₁₃ClN₂O | OCH₃ (5) | 228867-86-5 | Improved solubility; electron-donating group |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | C₇H₁₀BrClN₂ | Br (5), chiral center | 1263094-16-1 | API enantiomer; receptor specificity |

| 1-(5-Bromopyridin-2-yl)ethanamine diHCl | C₇H₁₁BrCl₂N₂ | Di-HCl salt | 1955561-33-7 | Higher ionic strength; bioavailability |

| 2-(1H-Indol-3-yl)ethanamine HCl | C₁₀H₁₃ClN₂ | Indole core | 13708-58-2 | Antiplasmodial; HSP90 inhibition |

Key Research Findings

- Solubility : Hydrochloride salts improve aqueous solubility, critical for drug formulation. Dihydrochloride derivatives (e.g., CAS 1955561-33-7) offer further solubility advantages .

- Biological Interactions : Indole-based analogs (e.g., tryptamine HCl) demonstrate hydrogen bonding with HSP90, while bromopyridine derivatives may favor halogen bonding in kinase inhibitors .

生物活性

2-(5-Bromopyridin-2-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a brominated pyridine ring attached to an ethanamine moiety. Its molecular formula is , indicating the presence of a bromine atom that enhances its reactivity and biological activity compared to non-brominated analogs.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom plays a crucial role in modulating these interactions, which can lead to various pharmacological effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is critical in the development of therapeutic agents targeting metabolic pathways.

- Receptor Binding : Its structural similarity to known biologically active compounds suggests that it may bind to certain receptors, influencing physiological responses.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. The presence of the bromine atom in the pyridine ring may enhance these effects, making it a candidate for further studies in epilepsy treatment.

Antitumor Activity

Preliminary studies have shown that derivatives of 2-(5-Bromopyridin-2-YL)ethanamine can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the pyridine ring can significantly impact antitumor efficacy.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 | A-431 |

| Compound B | 1.98 | U251 |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in MDPI highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .

- Antitumor Research : In a series of experiments, derivatives were tested against human glioblastoma U251 cells and melanoma WM793 cells, revealing promising cytotoxicity with IC50 values lower than those of standard treatments like doxorubicin .

- Anticonvulsant Screening : A recent investigation into structurally similar compounds indicated significant anticonvulsant activity, suggesting that this compound could be explored for neurological applications .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other halogenated pyridine derivatives:

| Compound Name | Notable Properties |

|---|---|

| 1-(4-Bromopyridin-2-YL)ethanamine | Potential antidepressant activity |

| 1-(5-Chloropyridin-2-YL)ethanamine | Antimicrobial properties |

| 1-(3-Pyridinyl)ethanamine | Broad-spectrum biological activity |

The presence of bromine specifically enhances reactivity and selectivity towards biological targets, making it a valuable candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。